molecular formula C12H8BrI B1445445 3-Bromo-4'-iodo-1,1'-biphenyl CAS No. 187275-73-6

3-Bromo-4'-iodo-1,1'-biphenyl

Cat. No.: B1445445
CAS No.: 187275-73-6
M. Wt: 359 g/mol
InChI Key: HPCKEAXEWARUIH-UHFFFAOYSA-N
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Description

3-Bromo-4’-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H8BrI. It is a biphenyl derivative where the biphenyl core is substituted with a bromine atom at the 3-position and an iodine atom at the 4’-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4’-iodo-1,1’-biphenyl typically involves the halogenation of biphenyl derivatives. One common method is the sequential halogenation process, where biphenyl is first brominated to introduce the bromine atom at the desired position, followed by iodination to introduce the iodine atom . The reaction conditions often involve the use of halogenating agents such as bromine and iodine in the presence of catalysts or under specific temperature conditions to ensure selective substitution.

Industrial Production Methods: In an industrial setting, the production of 3-Bromo-4’-iodo-1,1’-biphenyl may involve large-scale halogenation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4’-iodo-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biphenyl derivative with new aryl or alkyl groups replacing the halogen atoms .

Scientific Research Applications

3-Bromo-4’-iodo-1,1’-biphenyl has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4’-iodo-1,1’-biphenyl is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis. The combination of these halogens allows for selective functionalization and coupling reactions that are not as easily achievable with other halogenated biphenyls .

Biological Activity

3-Bromo-4'-iodo-1,1'-biphenyl is a halogenated biphenyl compound with significant potential in medicinal chemistry and materials science. Its unique structure, characterized by the presence of bromine and iodine substituents, influences its biological activity and chemical reactivity. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C12H8BrI
  • Molecular Weight : 359 g/mol
  • Structural Representation :
    BrC6H4C6H4I\text{Br}\mid C_6H_4-C_6H_4-I

The arrangement of halogen atoms plays a crucial role in determining the compound's interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to form specific halogen bonds with proteins and nucleic acids. These interactions can influence protein folding, stability, and function, which are critical in drug design and development. The compound may also act as a reactive intermediate in various biochemical pathways.

Antimicrobial Activity

Research indicates that halogenated biphenyls exhibit antimicrobial properties. A study conducted on various biphenyl derivatives demonstrated that compounds with similar structures to this compound showed significant activity against Mycobacterium tuberculosis (M. tb) strains. The structural modifications provided by the bromine and iodine atoms enhanced binding affinity to bacterial targets, potentially overcoming drug resistance mechanisms .

Cytotoxicity Assays

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited varying degrees of cytotoxicity against human breast cancer cell lines (MCF-7 and HT-29). The half-maximal inhibitory concentration (IC50) values were determined to be promising for further development as an anticancer agent:

Cell LineIC50 (μM)
MCF-715
HT-2920

These results suggest that the compound has potential as a therapeutic agent in cancer treatment .

Case Study 1: Drug Development

A recent study explored the synthesis of biphenyl analogues for tuberculosis treatment. Among these compounds, this compound was included due to its structural similarity to known active compounds. The findings indicated that this compound could enhance the efficacy of existing treatments by targeting resistant strains of M. tb through a novel mechanism involving reactive nitrogen species .

Case Study 2: Materials Science Application

In materials science, this compound has been investigated for its role in developing organic light-emitting diodes (OLEDs). The unique electronic properties conferred by the halogen substituents allow for improved charge transport and stability in OLED applications. This aspect opens avenues for further research into its utility in electronic materials.

Properties

IUPAC Name

1-bromo-3-(4-iodophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrI/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCKEAXEWARUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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